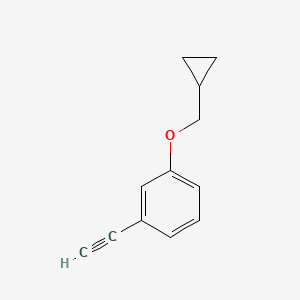

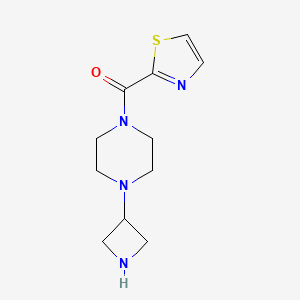

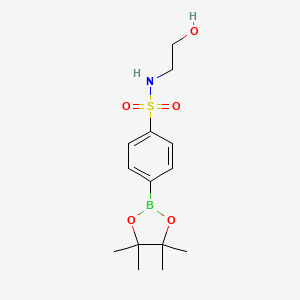

![molecular formula C10H17NO3 B1398135 tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 905306-11-8](/img/structure/B1398135.png)

tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Descripción general

Descripción

“tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . It is also known by other synonyms such as “(1S,4S)-N-(tert-Butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)-2-tert-Butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane" .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 198.27 .Aplicaciones Científicas De Investigación

Anticancer Potential

Norcantharidin analogues, derived from structural modifications of cantharidin, have shown significant potential in anticancer activities. tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, as a chemical scaffold, contributes to the development of these analogues. Research indicates that these compounds not only exhibit potent anticancer properties but also minimize side effects such as myelosuppression, commonly associated with traditional chemotherapy agents. The exploration for more effective anticancer compounds continues, with norcantharidin serving as a promising lead compound (Deng & Tang, 2011).

Environmental Implications

The environmental occurrence, fate, and toxicity of tert-butyl based compounds, including tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, have been subjects of extensive research. These studies cover their detection in various matrices like indoor dust, outdoor air particulates, and water bodies. Understanding the environmental behaviors of these compounds is crucial for evaluating human exposure risks and ecological impacts. Additionally, studies on their transformation products suggest that these could have more severe toxicity than the parent compounds, necessitating future research on their environmental behavior and effects (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

Research on the decomposition of tert-butyl based ethers, such as methyl tert-butyl ether (MTBE), by adding hydrogen in a cold plasma reactor, presents a novel method for addressing environmental contamination. These studies demonstrate the feasibility of applying radio frequency plasma for the efficient decomposition and conversion of these compounds into less harmful substances. This approach offers a promising alternative for mitigating pollution caused by tert-butyl based ethers in the environment (Hsieh et al., 2011).

Microbial Degradation

The microbial degradation of compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is a critical area of research, especially in the context of bioremediation strategies for contaminated sites. Studies have identified microorganisms capable of degrading these substances under various redox conditions, highlighting the potential for natural attenuation or enhanced bioremediation techniques. Understanding the mechanisms of microbial degradation and identifying effective microbial strains are essential for developing efficient strategies for the remediation of tert-butyl based compound contamination (Schmidt et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETGVFOVBKMLPQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

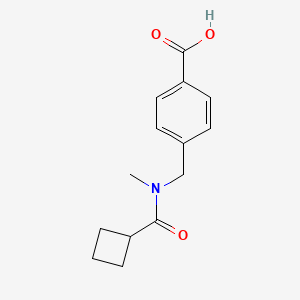

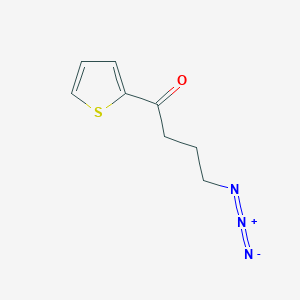

![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)

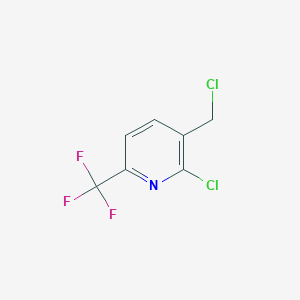

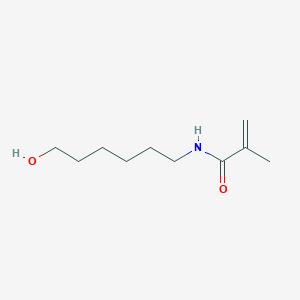

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)

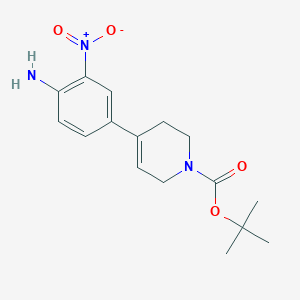

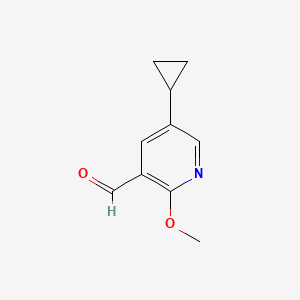

![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)

![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)